2-chloro-N-(1-phenylpropyl)benzamide
Description
2-Chloro-N-(1-phenylpropyl)benzamide is a benzamide derivative characterized by a chloro substituent at the ortho position (C2) of the benzene ring and a 1-phenylpropyl group attached to the amide nitrogen. This structural configuration confers unique physicochemical properties, including increased lipophilicity due to the aromatic phenylpropyl moiety, which may influence solubility, bioavailability, and receptor-binding interactions.
Properties
IUPAC Name |
2-chloro-N-(1-phenylpropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-2-15(12-8-4-3-5-9-12)18-16(19)13-10-6-7-11-14(13)17/h3-11,15H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQXUQDCMHGADE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-phenylpropyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 1-phenylpropylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(1-phenylpropyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzamide structure can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the amide group can lead to the formation of amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, sodium ethoxide, and primary or secondary amines. These reactions are typically carried out in polar solvents such as ethanol or methanol at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted benzamides.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of amines.
Scientific Research Applications
2-chloro-N-(1-phenylpropyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-chloro-N-(1-phenylpropyl)benzamide involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of neurotransmitter levels in the brain. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Data Table: Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Inferred Applications |
|---|---|---|---|---|
| This compound | C₁₆H₁₆ClNO | 273.76 g/mol | Chloro (C2), N-(1-phenylpropyl) | Agrochemical/Pharmaceutical |
| 2-Chloro-N-(1-cyanocyclopropyl)-[...]amide | C₂₁H₁₃ClF₈N₆O | 582.81 g/mol | Chloro (C2), Pyrazole, Cyanocyclopropyl | Pesticidal |
| 2-Chloro-N-(propan-2-yl)benzamide | C₁₀H₁₂ClNO | 197.66 g/mol | Chloro (C2), N-isopropyl | Synthetic Intermediate |
| 2-Chloro-N-[2-(pyrazolyl)propyl]benzamide | C₁₅H₁₈ClN₃O | 291.78 g/mol | Chloro (C2), N-(pyrazole-propyl) | Medicinal Chemistry |
Research Implications
- Structural Determinants : The ortho-chloro group is a conserved feature across analogs, suggesting its role in electronic modulation or steric effects.
- N-Substituent Diversity : Larger aromatic groups (e.g., phenylpropyl) enhance lipophilicity, while heterocyclic substituents (e.g., pyrazole) improve target engagement.
- Methodology : Crystallographic tools like SHELXL and ORTEP-3 are critical for resolving these compounds' structures, enabling precise SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
